molecular formula C26H26N4O5 B2981849 ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534567-58-3

ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2981849
CAS No.: 534567-58-3
M. Wt: 474.517
InChI Key: QTZBJFHLFLAFJI-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a tricyclic core with fused triazole and aromatic rings. The structure includes a butyl chain, a 3-methoxybenzoyl imino group, and an ester moiety. Synthesis likely involves multi-step cyclization and functionalization reactions, analogous to methods described for related heterocycles .

Properties

IUPAC Name

ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-4-6-13-30-22-19(25(32)29-14-8-7-12-21(29)27-22)16-20(26(33)35-5-2)23(30)28-24(31)17-10-9-11-18(15-17)34-3/h7-12,14-16H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZBJFHLFLAFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)OC)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the butyl, methoxybenzoyl, and ethyl carboxylate groups. Common reagents used in these reactions include butyl lithium, methoxybenzoyl chloride, and ethyl chloroformate. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its tricyclic structure and functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is used in the production of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Features

The compound’s tricyclic system distinguishes it from simpler bicyclic or monocyclic analogs. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups
Target Compound 1,7,9-Triazatricyclo[8.4.0.0³,⁸] Butyl, 3-methoxybenzoyl imino, ethyl ester Imino, carbonyl, ester
Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate (7g) Pyrazolo[4,3-c]pyridine Benzothiazole, phenyl, ethyl ester Carboxylate, ketone
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives Spiro[4.5]decane Benzothiazole, dimethylaminophenyl, hydroxyl Spirocyclic ether, amide, ketone

Key Observations :

  • The target compound’s triazatricyclo system provides greater rigidity compared to the pyrazolo-pyridine in 7g or spiro systems in .
  • The 3-methoxybenzoyl imino group may enhance π-π stacking or hydrogen-bonding interactions relative to benzothiazole or spirocyclic substituents .

Key Observations :

  • The target compound’s synthesis may require specialized catalysts or high-temperature conditions due to its complex tricyclic core.
Physicochemical Properties

Hydrogen-bonding and conformational stability are critical for functionality:

Property Target Compound 7g Spiro Derivatives
Melting Point Not reported 215°C 180–220°C
Hydrogen Bonding Methoxy and carbonyl groups enable donor/acceptor sites Benzothiazole N-H donors Hydroxyl and amide donors
Ring Puckering Tricyclic system may adopt planar or puckered conformations Pyrazolo-pyridine: planar Spiro systems: non-planar

Key Observations :

  • The target compound’s methoxy group could improve solubility compared to non-polar substituents in 7g .
  • Puckering in the triazatricyclo core (similar to cyclopentane derivatives ) may influence binding affinity in biological systems.

Biological Activity

Ethyl 7-butyl-6-(3-methoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazene derivatives. This article aims to explore its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound features a unique triazatricyclo structure that contributes to its biological activity. The presence of the triazene group is known for its ability to form reactive intermediates, which can interact with biological macromolecules.

Structural Formula

C20H24N4O4\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4

Antimicrobial Activity

Recent studies have shown that triazene derivatives exhibit significant antimicrobial properties. For example, a study assessed the antibacterial effects of various triazene compounds against standard bacterial strains and clinical isolates. The minimum inhibitory concentrations (MICs) for some compounds were found to be remarkably low, indicating potent activity against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazene Compounds

Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus0.02
Compound BEscherichia coli0.28
Compound CPseudomonas aeruginosa0.64

These findings suggest that this compound could be effective against multidrug-resistant strains.

Antifungal Activity

The antifungal potential of triazene compounds has also been documented. In vitro studies have demonstrated effectiveness against various fungal strains such as Candida albicans. The observed antifungal activity was attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit vital enzymatic processes.

Table 2: Antifungal Activity of Triazene Compounds

Compound NameFungal StrainMIC (µg/mL)
Compound DCandida albicans9.937
Compound ECandida parapsilosis12.5

Anticancer Activity

Triazenes are also recognized for their anticancer properties due to their ability to alkylate DNA and induce apoptosis in cancer cells. A study evaluated the antiproliferative effects of various triazene derivatives against human cancer cell lines such as HT-29 (colon adenocarcinoma) and DAUDI (Burkitt lymphoma).

Table 3: Anticancer Activity of Triazene Compounds

Compound NameCancer Cell LineIC50 (µg/mL)
Compound FHT-295.59
Compound GDAUDI4.91

The results indicated that certain derivatives exhibited significant cytotoxicity, making them candidates for further development as anticancer agents.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of new diaryltriazene derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The study highlighted the potential use of these compounds as alternatives in treating infections caused by resistant bacteria .
  • Antifungal Research : Another investigation focused on the antifungal properties of triazene compounds against clinical isolates of fungi, revealing promising results that could lead to new therapeutic options for fungal infections .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects of triazenes on various cancer cell lines showed that these compounds could significantly inhibit cell proliferation, suggesting their potential role in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.